1-Methyl-5-nitroindolin-2-one

Descripción general

Descripción

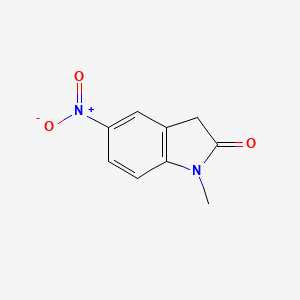

1-Methyl-5-nitroindolin-2-one is a chemical compound belonging to the indolin-2-one family. This compound is characterized by the presence of a methyl group at the first position and a nitro group at the fifth position on the indolin-2-one core structure. Indolin-2-one derivatives are known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitroindolin-2-one can be synthesized through various synthetic routes. One common method involves the nitration of 1-methylindolin-2-one using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the nitration process and prevent over-nitration .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-5-nitroindolin-2-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Reduction: 1-Methyl-5-aminoindolin-2-one.

Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antibacterial Activity

1-Methyl-5-nitroindolin-2-one has been studied for its potential as an antibacterial agent, particularly against drug-resistant strains. Research indicates that it exhibits significant inhibitory effects against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) with a low minimum inhibitory concentration (MIC) value. The compound's derivatives have been synthesized and tested for enhanced antibacterial properties, showcasing its potential in developing new antibiotics .

Anticancer Properties

The compound is also being explored for its anticancer applications. Studies have focused on designing novel indolin-2-one derivatives that exhibit potent antitumor activity. For instance, compounds derived from this compound have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo. The structure-function relationship has guided the design of these derivatives, leading to the identification of compounds with improved efficacy against various cancer types .

Antiviral Applications

Recent investigations have highlighted the antiviral potential of this compound derivatives. Certain studies reported that indole derivatives, including this compound, possess inhibitory activity against viruses such as influenza A. The synthesis of specific derivatives has led to compounds with significant antiviral activity and selectivity indices, indicating their potential as therapeutic agents against viral infections .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-methyl-5-nitroindolin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit topoisomerase IV, an essential enzyme for DNA replication in bacteria. This inhibition leads to the disruption of DNA decatenation, ultimately causing bacterial cell death. Additionally, the nitro group undergoes reductive bioactivation, generating reactive species that damage cellular components .

Comparación Con Compuestos Similares

1-Methyl-5-nitroindole: Similar structure but lacks the carbonyl group at the second position.

5-Nitroindolin-2-one: Lacks the methyl group at the first position.

1-Methylindolin-2-one: Lacks the nitro group at the fifth position.

Uniqueness: 1-Methyl-5-nitroindolin-2-one is unique due to the presence of both the methyl and nitro groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Actividad Biológica

1-Methyl-5-nitroindolin-2-one (MNI) is a compound that has garnered attention due to its diverse biological activities, particularly its antibacterial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of MNI, exploring its mechanisms of action, pharmacological effects, and potential applications in medicine.

Chemical Structure and Properties

This compound belongs to the indolin-2-one family, characterized by a methyl group at the first position and a nitro group at the fifth position. These structural features contribute significantly to its biological activity.

The primary target of MNI is topoisomerase IV , an essential enzyme involved in DNA replication. MNI inhibits the decatenation of DNA, a crucial process for bacterial cell division and proliferation. This inhibition leads to bacterial growth suppression, particularly against strains such as Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) .

Biochemical Pathways

MNI's action affects several biochemical pathways, primarily those related to DNA replication in bacteria. By inhibiting topoisomerase IV, MNI disrupts normal cellular processes, leading to cell death . Additionally, the compound exhibits increased redox potential, which enhances its reduction in vivo, further contributing to its antimicrobial efficacy .

Antimicrobial Activity

MNI displays significant antibacterial activity against various microorganisms. The mechanism underlying this activity is similar to that observed in other nitro-containing compounds, where reduction of the nitro group generates reactive intermediates that bind covalently to DNA, resulting in nuclear damage and cell death .

Case Studies

- Inhibition of MRSA : In laboratory studies, MNI demonstrated effective inhibition of MRSA strains with minimum inhibitory concentration (MIC) values comparable to traditional antibiotics . This suggests its potential as a candidate for developing new antimicrobial agents.

- Activity Against Mycobacterium tuberculosis : The presence of the nitro group in compounds similar to MNI has been linked to antitubercular activity. Research indicates that derivatives with nitro groups exhibit enhanced efficacy against M. tuberculosis, highlighting the importance of this functional group in antimicrobial design .

Anticancer Properties

MNI's potential anticancer effects are also under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage . The compound's ability to interact with topoisomerases could also play a role in its anticancer activity by disrupting cancer cell proliferation.

Anti-inflammatory Effects

In addition to its antibacterial and anticancer properties, MNI may possess anti-inflammatory effects. Nitro-containing compounds have been shown to inhibit inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines such as COX-2 and TNF-α . This suggests that MNI could be explored for therapeutic applications in inflammatory diseases.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of MNI indicate favorable absorption and distribution characteristics, making it a promising candidate for further development. However, detailed studies are needed to assess its safety profile and potential side effects associated with long-term use.

Comparative Analysis with Related Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Nitro and methyl groups | Antibacterial, anticancer |

| 5-Nitroindolin-2-one | Lacks methyl group | Limited antibacterial activity |

| 1-Methylindolin-2-one | Lacks nitro group | Minimal biological activity |

| 3-Ethyl-1-methyl-6-nitroindolin-2-one | Similar structure but different substitutions | Varies based on specific substitutions |

Propiedades

IUPAC Name |

1-methyl-5-nitro-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-10-8-3-2-7(11(13)14)4-6(8)5-9(10)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYDOWGHCYCEQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.